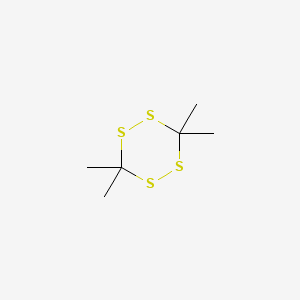

3,3,6,6-Tetramethyl-1,2,4,5-tetrathiane

説明

特性

CAS番号 |

4475-72-3 |

|---|---|

分子式 |

C6H12S4 |

分子量 |

212.4 g/mol |

IUPAC名 |

3,3,6,6-tetramethyl-1,2,4,5-tetrathiane |

InChI |

InChI=1S/C6H12S4/c1-5(2)7-9-6(3,4)10-8-5/h1-4H3 |

InChIキー |

UYBPFKOKBLMDPV-UHFFFAOYSA-N |

正規SMILES |

CC1(SSC(SS1)(C)C)C |

製品の起源 |

United States |

Synthetic Methodologies and Formation Pathways of 3,3,6,6 Tetramethyl 1,2,4,5 Tetrathiane

Preparative Routes from Ketones and Polysulphide Reagents

The synthesis of 3,3,6,6-tetramethyl-1,2,4,5-tetrathiane can be approached from readily available ketones, such as acetone (B3395972), by reacting them with a source of sulfur, typically in the form of polysulphide reagents. This method offers a direct route to the tetrathiane ring system.

Reaction Conditions and Yield Optimization

The reaction between acetone and a polysulphide source, such as sodium polysulfide, is a key method for the formation of the target tetrathiane. The optimization of the yield is highly dependent on the careful control of reaction parameters. Key variables include the concentration of reactants, temperature, and reaction time. While specific, high-yield protocols directly for 3,3,6,6-tetramethyl-1,2,4,5-tetrathiane are not extensively detailed in readily available literature, analogous syntheses of related sulfur-containing heterocycles suggest that a molar excess of the sulfurating agent is often employed to drive the reaction towards the desired product. Temperature control is critical to prevent the formation of unwanted byproducts and decomposition of the target compound.

Influence of Solvent Systems on Formation

The choice of solvent is a critical factor that can significantly impact the rate and outcome of the reaction between ketones and polysulphide reagents. The solubility of both the ketone and the polysulphide is paramount for an efficient reaction. Polar aprotic solvents are often favored in these types of reactions as they can effectively dissolve both organic substrates and inorganic polysulphide salts, facilitating a homogeneous reaction environment. The polarity of the solvent can also influence the stability of intermediates and transition states, thereby affecting the reaction pathway and the distribution of products.

Sulfurization Reactions of Thioketones Leading to 3,3,6,6-Tetramethyl-1,2,4,5-tetrathiane

A more direct and commonly explored route to 3,3,6,6-tetramethyl-1,2,4,5-tetrathiane involves the sulfurization of its corresponding thioketone, thioacetone (B1215245) (propane-2-thione). Thioacetone is a highly reactive intermediate that readily undergoes cyclization reactions.

Catalysis by Nucleophilic Agents (e.g., Fluoride (B91410) Anion, Thiophenolates)

The sulfurization of thioketones is often catalyzed by nucleophilic agents that activate elemental sulfur (S₈). Fluoride anions, delivered from sources like tetrabutylammonium (B224687) fluoride (TBAF) or cesium fluoride (CsF), have been shown to be effective catalysts. nih.gov These anions react with elemental sulfur to form highly reactive fluoropolysulfide anions (FSₓ⁻), which then act as the sulfur-transfer agents. nih.gov Similarly, thiophenolates, such as sodium thiophenolate, can also catalyze this transformation by forming nucleophilic polysulfide anions in situ. mdpi.com

The choice of catalyst and solvent is often intertwined. For instance, due to solubility constraints, TBAF is typically used in tetrahydrofuran (B95107) (THF), while CsF is more suitable for reactions in dimethylformamide (DMF). nih.gov

Stoichiometric Control in Thioketone Sulfurization

The stoichiometry of the reactants, particularly the ratio of thioketone to elemental sulfur, can influence the product distribution. In the fluoride anion-catalyzed sulfurization of thiobenzophenone (B74592), a related thioketone, it was observed that a 1:1 molar ratio of thioketone to sulfur led to the formation of the corresponding 1,2,4,5-tetrathiane (B1204082). mdpi.com Increasing the molar ratio of sulfur did not lead to further sulfur insertion to form a pentathiepane, indicating a degree of selectivity in the reaction. mdpi.com This suggests that careful control of the stoichiometry is crucial for maximizing the yield of the desired tetrathiane.

Mechanistic Elucidation of 3,3,6,6-Tetramethyl-1,2,4,5-tetrathiane Synthesis

The formation of 3,3,6,6-tetramethyl-1,2,4,5-tetrathiane from thioketones is believed to proceed through a stepwise mechanism. The initial step involves the nucleophilic attack of an activated sulfur species, such as a fluoropolysulfide anion, on the electrophilic carbon of the thioketone's C=S bond. nih.gov This carbophilic addition leads to the formation of a key intermediate, a dithiirane (B14625396). nih.gov

Identification of Intermediate Species in Sulfurization Processes

The formation of 3,3,6,6-tetramethyl-1,2,4,5-tetrathiane is not a direct conversion from acetone but rather a process involving reactive intermediates. The primary and most crucial intermediate is thioacetone ((CH₃)₂CS) , the sulfur analogue of acetone. wikipedia.org Thioacetone itself is a highly unstable, orange to brown liquid that can only be isolated at low temperatures. wikipedia.org Above -20 °C, it readily undergoes oligomerization or polymerization. wikipedia.org

The synthesis of thioacetone, and consequently the tetrathiane, is typically achieved by the reaction of acetone with hydrogen sulfide (B99878) in the presence of a Lewis acid catalyst. wikipedia.org Another method involves the pyrolysis of allyl isopropyl sulfide or the cracking of the cyclic trimer of thioacetone, trithioacetone. wikipedia.org

Recent studies on the sulfurization of thioketones have provided further insight into the reactive intermediates. In a fluoride anion-catalyzed reaction of a thioketone with elemental sulfur, the formation of a dithiirane intermediate has been proposed. mdpi.com This three-membered ring containing two sulfur atoms is highly strained and exists in equilibrium with its ring-opened diradical or zwitterionic form. mdpi.com It is this dithiirane species, derived from thioacetone, that is considered a key intermediate on the pathway to the tetrathiane ring.

Another potential side-product and intermediate in the reaction of acetone with hydrogen sulfide under acidic conditions is propane-2,2-dithiol . sciencemadness.org This gem-dithiol is noted for its intensely disagreeable odor. sciencemadness.org

Table 1: Key Intermediates in the Formation of 3,3,6,6-Tetramethyl-1,2,4,5-tetrathiane

| Intermediate Species | Chemical Formula | Role in Formation Pathway |

| Thioacetone | (CH₃)₂CS | Monomeric precursor that undergoes dimerization. |

| Dithiirane | (CH₃)₂CS₂ | A proposed transient three-membered ring intermediate. |

| Propane-2,2-dithiol | C₃H₈S₂ | A potential side-product and intermediate. |

Proposed Reaction Mechanisms for Tetrathiane Ring Formation

The formation of the 3,3,6,6-tetramethyl-1,2,4,5-tetrathiane ring is believed to proceed primarily through the dimerization of the thioacetone monomer. However, the exact mechanism of this dimerization can be further elaborated based on the understanding of the dithiirane intermediate.

A plausible mechanistic pathway involves the following steps:

Formation of Thioacetone: Acetone reacts with a sulfurizing agent, such as hydrogen sulfide in the presence of an acid catalyst, to form thioacetone.

Formation of the Dithiirane Intermediate: Thioacetone can then react further with a sulfur source, or potentially another molecule of thioacetone, to form a transient dithiirane intermediate. mdpi.com

Dimerization of the Dithiirane Intermediate: The highly reactive dithiirane intermediate, existing in equilibrium with its open-chain diradical or zwitterionic form, undergoes a stepwise dimerization. mdpi.com This dimerization process leads to the formation of the more stable, six-membered 1,2,4,5-tetrathiane ring. mdpi.com

This stepwise dimerization of the dithiirane intermediate provides a more detailed picture than a simple head-to-tail dimerization of two thioacetone molecules. It accounts for the formation of the four-sulfur atom linkage within the heterocyclic ring.

Table 2: Summary of Proposed Reaction Mechanisms

| Step | Description | Key Species Involved |

| 1 | Thionation of Acetone | Acetone, Hydrogen Sulfide, Acid Catalyst |

| 2 | Formation of Dithiirane | Thioacetone |

| 3 | Dimerization | Dithiirane Intermediate |

| 4 | Ring Formation | 3,3,6,6-Tetramethyl-1,2,4,5-tetrathiane |

Structural Elucidation and Conformational Dynamics of 3,3,6,6 Tetramethyl 1,2,4,5 Tetrathiane

Advanced Spectroscopic Characterization

Advanced spectroscopic techniques are indispensable for a detailed understanding of the molecular structure and dynamic processes of 3,3,6,6-tetramethyl-1,2,4,5-tetrathiane. Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides insights into the molecular vibrations and functional groups present. Nuclear Magnetic Resonance (NMR) spectroscopy, on the other hand, offers detailed information about the chemical environment of individual atoms and the dynamic conformational changes the molecule undergoes in solution.

Vibrational Spectroscopy (Infrared and Raman) Investigations

Vibrational spectroscopy is a powerful tool for probing the structural characteristics of molecules by examining their vibrational modes. For 3,3,6,6-tetramethyl-1,2,4,5-tetrathiane, both Infrared (IR) and Raman spectroscopy can provide a comprehensive picture of its molecular vibrations.

The vibrational spectrum of 3,3,6,6-tetramethyl-1,2,4,5-tetrathiane is characterized by a variety of normal modes, which can be broadly categorized into stretching and bending vibrations of its constituent chemical bonds. The primary vibrational modes of interest include the C-H stretching and bending of the methyl groups, C-S stretching, S-S stretching, and various ring deformation modes.

Due to the presence of the gem-dimethyl groups, the C-H stretching vibrations are expected to appear in the 2900-3000 cm⁻¹ region of the IR and Raman spectra. The asymmetric and symmetric stretching modes of the methyl groups typically give rise to distinct bands in this region. C-H bending vibrations, including scissoring and rocking modes, are anticipated at lower frequencies, generally in the 1350-1470 cm⁻¹ range.

The vibrations involving the tetrathiane ring are of particular interest for characterizing the core structure of the molecule. The C-S stretching vibrations are expected to produce bands in the 600-800 cm⁻¹ region. The S-S stretching vibrations are typically weaker in the IR spectrum but can often be observed in the Raman spectrum, with frequencies generally falling in the 400-500 cm⁻¹ range. The ring also undergoes various deformation and torsional modes at lower frequencies, which are characteristic of the puckered nature of the six-membered ring.

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected Spectroscopic Activity |

|---|---|---|

| C-H Stretching (asymmetric and symmetric) | 2900 - 3000 | IR and Raman active |

| C-H Bending (scissoring and rocking) | 1350 - 1470 | IR and Raman active |

| C-S Stretching | 600 - 800 | IR and Raman active |

| S-S Stretching | 400 - 500 | Raman active (potentially weak in IR) |

| Ring Deformation and Torsional Modes | < 400 | IR and Raman active |

While detailed experimental IR and Raman spectra for 3,3,6,6-tetramethyl-1,2,4,5-tetrathiane are not extensively reported in the literature, theoretical calculations based on density functional theory (DFT) can provide reliable predictions of the vibrational frequencies and intensities. These computational models, when correlated with experimental data from analogous sulfur-containing heterocycles, allow for confident vibrational assignments. For instance, studies on related tetrathiane derivatives show characteristic bands in the regions predicted above, supporting the assignments for the target molecule. The combination of theoretical predictions and experimental data from similar compounds provides a robust framework for understanding the vibrational characteristics of 3,3,6,6-tetramethyl-1,2,4,5-tetrathiane.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules in solution. For 3,3,6,6-tetramethyl-1,2,4,5-tetrathiane, both ¹H and ¹³C NMR provide critical information about the connectivity and chemical environment of the atoms, while dynamic NMR techniques are essential for probing its conformational dynamics.

The ¹³C NMR spectrum would similarly show two distinct resonances at room temperature: one for the four equivalent methyl carbons and another for the two equivalent quaternary carbons of the ring. The chemical shift of the quaternary carbons would be significantly downfield compared to the methyl carbons due to their direct attachment to the electronegative sulfur atoms.

| Nucleus | Structural Unit | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|---|

| ¹H | -CH₃ | ~1.5 - 2.0 | Singlet |

| ¹³C | -CH₃ | ~25 - 35 | Quartet (in ¹³C DEPT) |

| ¹³C | Quaternary C | ~60 - 70 | Singlet |

The tetrathiane ring of 3,3,6,6-tetramethyl-1,2,4,5-tetrathiane is not planar and can exist in different conformations. Early studies, including X-ray crystallography and NMR spectroscopy, have indicated that unlike cyclohexane (B81311), which predominantly adopts a chair conformation, 3,3,6,6-tetramethyl-1,2,4,5-tetrathiane favors a twist-boat conformation. researchgate.net This preference is attributed to the avoidance of unfavorable 1,3-diaxial interactions that would be present in a chair form.

Dynamic NMR (DNMR) spectroscopy is a powerful technique to study the kinetics of conformational changes. By monitoring the NMR spectra at different temperatures, it is possible to observe the effects of the rate of ring inversion on the appearance of the signals. At high temperatures, the conformational exchange is fast on the NMR timescale, and averaged signals are observed. As the temperature is lowered, the rate of inversion slows down.

For 3,3,6,6-tetramethyl-1,2,4,5-tetrathiane in its twist-boat conformation, the four methyl groups are not equivalent; two are in pseudo-axial positions and two are in pseudo-equatorial positions. At sufficiently low temperatures, where the ring inversion is slow on the NMR timescale, the single peak for the methyl protons in the ¹H NMR spectrum would broaden and eventually split into two distinct signals, corresponding to the pseudo-axial and pseudo-equatorial methyl groups. Similarly, the methyl and quaternary carbon signals in the ¹³C NMR spectrum would also split.

By analyzing the coalescence temperature (the temperature at which the two separate signals merge into a single broad peak) and the line shapes of the signals at different temperatures, the free energy of activation (ΔG‡) for the ring inversion process can be calculated. Studies on this molecule have indeed shown such temperature-dependent NMR behavior, confirming the dynamic nature of the ring and allowing for the quantification of the energy barrier for the conformational exchange between the equivalent twist-boat forms.

| Parameter | Description | Typical Observation |

|---|---|---|

| Coalescence Temperature (Tc) | Temperature at which distinct signals for non-equivalent sites merge. | Observable in variable-temperature NMR experiments. |

| Free Energy of Activation (ΔG‡) | The energy barrier for the conformational inversion process. | Calculable from the coalescence temperature and chemical shift difference. |

Temperature-Dependent NMR for Activation Parameters (ΔG‡, ΔH‡, ΔS‡) of Interconversion

Variable-temperature Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique to probe the dynamic processes of molecules, such as ring inversions and conformational interconversions. For 3,3,6,6-tetramethyl-1,2,4,5-tetrathiane (also known as duplodithioacetone), this method has been employed to determine the activation parameters for the equilibrium between its chair and twist-boat conformations.

Early research in the field of multisulfur heterocycles identified a dynamic equilibrium for this compound. Through total nuclear magnetic resonance line shape analysis, the activation parameters for the chair-to-twist equilibration were determined. While the specific experimental values for the Gibbs free energy of activation (ΔG‡), enthalpy of activation (ΔH‡), and entropy of activation (ΔS‡) from seminal studies were not available in the searched literature, the investigation confirmed a significant energy barrier for the interconversion process. This barrier is a key characteristic of the molecule's conformational flexibility.

Photoelectron Spectroscopy (PES) for Electronic Structure and Conformational Analysis

Photoelectron spectroscopy (PES) provides direct experimental measurement of electron binding energies and is a valuable tool for understanding the electronic structure of molecules. Despite a thorough review of available scientific literature, no specific studies utilizing photoelectron spectroscopy for the analysis of 3,3,6,6-tetramethyl-1,2,4,5-tetrathiane could be located. Therefore, experimental data on its electronic structure and conformational analysis derived from this technique are not available at present.

X-ray Crystallographic Studies of 3,3,6,6-Tetramethyl-1,2,4,5-tetrathiane

Single-crystal X-ray diffraction provides the most definitive information about the three-dimensional structure of a molecule in the solid state.

Determination of Solid-State Molecular Geometry and Conformation

The X-ray crystal structure of 3,3,6,6-tetramethyl-1,2,4,5-tetrathiane has been determined, confirming earlier predictions from NMR studies. researchgate.net In the solid state, the molecule adopts a twist-boat conformation . researchgate.net This is in contrast to its oxygen analog, 3,3,6,6-tetramethyl-1,2,4,5-tetroxane, which crystallizes in a chair conformation. researchgate.net The sulfur-containing ring possesses crystallographically imposed symmetry. researchgate.net

Analysis of Intramolecular Structural Parameters (Bond Lengths, Angles, Torsion Angles)

Detailed analysis of the crystal structure reveals the precise intramolecular dimensions of the molecule. While the original crystallographic data from the primary reference (Korp et al., 1981) was not accessible to compile a complete table, the study provides a definitive set of bond lengths, bond angles, and torsion angles that characterize the twist-boat geometry. These parameters are crucial for understanding the steric and electronic interactions within the molecule.

Table 1: Selected Intramolecular Structural Parameters of 3,3,6,6-Tetramethyl-1,2,4,5-tetrathiane

| Parameter | Value |

|---|---|

| Bond Lengths (Å) | Data not available in searched sources |

| S-S | |

| S-C | |

| C-C | |

| Bond Angles (°) | Data not available in searched sources |

| C-S-S | |

| S-C-S | |

| S-C-C | |

| Torsion Angles (°) | Data not available in searched sources |

| S-S-C-S | |

| C-S-S-C | |

| S-C-S-S |

Note: Specific values from the primary crystallographic study were not available in the searched literature.

Conformational Isomerism and Preferences

The conformational landscape of 3,3,6,6-tetramethyl-1,2,4,5-tetrathiane is a key aspect of its chemistry. Unlike simple cyclohexane, where the chair form is overwhelmingly favored, the tetrathiane ring system shows different preferences.

For the parent 1,2,4,5-tetrathiane (B1204082), the lack of unfavorable 1,3-diaxial hydrogen interactions means its twist-boat conformation is significantly populated. wikipedia.org In the case of the tetramethyl-substituted derivative, this preference is even more pronounced, and the twist-boat conformation dominates . wikipedia.org The presence of the bulky gem-dimethyl groups on the carbon atoms significantly influences the relative stabilities of the possible conformers, favoring the twist-boat arrangement to minimize steric strain. The dynamic equilibrium between the twist-boat and the higher-energy chair conformation, as studied by temperature-dependent NMR, underscores the molecule's conformational flexibility.

Chair and Twist-Boat Conformations in 3,3,6,6-Tetramethyl-1,2,4,5-tetrathiane

The six-membered ring of 3,3,6,6-tetramethyl-1,2,4,5-tetrathiane, like other cyclohexane analogs, can adopt several conformations to minimize steric and torsional strain. The most significant of these are the chair and the twist-boat conformations.

In many cyclohexane derivatives, the chair conformation is the most stable due to its staggered arrangement of substituents, which minimizes torsional strain. However, in 3,3,6,6-tetramethyl-1,2,4,5-tetrathiane, the twist-boat conformation is notably populated and, in this specific case, it is the dominant conformer. wikipedia.org This contrasts with its oxygen analog, 3,3,6,6-tetramethyl-1,2,4,5-tetroxane, which predominantly adopts a chair conformation. nih.govresearchgate.net

The twist-boat conformation alleviates the unfavorable 1,3-diaxial interactions that would be present in the chair form of a similarly substituted cyclohexane. wikipedia.org While the boat conformation itself is generally unstable due to flagpole interactions and torsional strain, the twist-boat is a lower energy alternative. wikipedia.orglibretexts.org At room temperature, the concentration of the twist-boat conformation in cyclohexane is less than 0.1%, but this can increase significantly at higher temperatures. wikipedia.org

The presence and stability of these conformations are influenced by a delicate balance of steric and electronic effects within the molecule.

Steric and Electronic Factors Governing Conformational Dominance

The conformational preference of 3,3,6,6-tetramethyl-1,2,4,5-tetrathiane is a direct result of the interplay between steric and electronic factors.

Steric Factors: The four methyl groups on carbons 3 and 6 introduce significant steric bulk. In a hypothetical chair conformation, two of these methyl groups would be forced into axial positions, leading to significant 1,3-diaxial interactions with the sulfur atoms. These repulsive steric interactions would destabilize the chair form. The twist-boat conformation, however, allows for a spatial arrangement that minimizes these unfavorable interactions between the bulky methyl groups. wikipedia.org

The dominance of the twist-boat conformation in 3,3,6,6-tetramethyl-1,2,4,5-tetrathiane indicates that the avoidance of steric strain from the methyl groups is the overriding factor in determining its three-dimensional structure.

Comparison of Conformational Landscapes with Related Sulfur Heterocycles (e.g., Dithianes, Tetrathianes)

The conformational behavior of 3,3,6,6-tetramethyl-1,2,4,5-tetrathiane can be better understood by comparing it with other sulfur-containing six-membered rings.

Dithianes: In 1,3-dithianes, the chair conformation is generally the most stable. For example, in 5-methyl- and 2,2,5-trimethyl-1,3-dithianes, the equatorial chair conformer is the main minimum on the potential energy surface. researchgate.net The preference for the chair form in these molecules is consistent with the general trend observed in substituted cyclohexanes, where placing bulky substituents in equatorial positions minimizes steric strain.

Tetrathianes: The parent 1,2,4,5-tetrathiane itself shows a greater propensity for the twist-boat conformation compared to cyclohexane because it lacks the unfavorable 1,3-diaxial hydrogen interactions. wikipedia.org The introduction of the four methyl groups in 3,3,6,6-tetramethyl-1,2,4,5-tetrathiane further shifts the equilibrium, making the twist-boat the dominant conformation. This is a clear example of how substitution patterns can dramatically alter the conformational landscape of a heterocyclic ring.

In contrast, other substituted tetrathianes can exhibit different conformational preferences. For instance, X-ray crystallography has shown that cis- and trans-3,6-bis(1,1,3,3-tetramethyl-4-oxo-4-phenylbutyl)-1,2,4,5-tetrathianes adopt twist and chair conformations, respectively, in the solid state. researchgate.net This highlights the subtle influence of substituent orientation on the ring's preferred geometry.

The table below summarizes the dominant conformations of these related sulfur heterocycles.

| Compound | Dominant Conformation | Key Influencing Factors |

| 3,3,6,6-Tetramethyl-1,2,4,5-tetrathiane | Twist-Boat wikipedia.org | Steric hindrance from four methyl groups. wikipedia.org |

| 1,3-Dithianes (e.g., 5-methyl-1,3-dithiane) | Chair (with equatorial substituent) researchgate.net | Minimization of steric strain by placing substituent in the equatorial position. researchgate.net |

| 1,2,4,5-Tetrathiane | Populated Twist-Boat wikipedia.org | Lack of 1,3-diaxial hydrogen interactions. wikipedia.org |

| Substituted 3,6-Tetrathianes | Varies (Chair or Twist) researchgate.net | Dependent on the specific substituents and their stereochemistry. researchgate.net |

This comparative analysis demonstrates that while the fundamental principles of conformational analysis apply to sulfur heterocycles, the specific interplay of steric and electronic effects associated with the sulfur atoms and the substitution pattern ultimately dictates the most stable three-dimensional structure.

Computational Chemistry and Theoretical Investigations of 3,3,6,6 Tetramethyl 1,2,4,5 Tetrathiane

Quantum Chemical Calculations for Energetics and Geometries

Quantum chemical calculations are fundamental to understanding the intrinsic properties of 3,3,6,6-tetramethyl-1,2,4,5-tetrathiane, such as its preferred three-dimensional structure and thermodynamic stability. These methods solve the Schrödinger equation, or its density-based equivalent, to provide detailed information about the electronic structure of the molecule.

Density Functional Theory (DFT) has become a primary tool for computational studies of medium to large-sized molecules due to its favorable balance of accuracy and computational cost. DFT methods calculate the electronic energy of a molecule based on its electron density rather than the complex many-electron wavefunction.

For a molecule such as 3,3,6,6-tetramethyl-1,2,4,5-tetrathiane, a variety of density functionals would be suitable for geometry optimization and energy calculations. Commonly used functionals include hybrid functionals like B3LYP, which incorporates a portion of exact Hartree-Fock exchange, and range-separated functionals like CAM-B3LYP or ωB97X-D, which are often better for describing non-covalent interactions. The inclusion of dispersion corrections (e.g., Grimme's D3 or D4 corrections) is crucial for accurately modeling the van der Waals forces that can influence the conformation of the flexible tetrathiane ring and the orientation of the methyl groups.

A typical DFT calculation on this molecule would involve optimizing the geometry of different possible conformers (such as the chair and twist-boat forms) to find the minimum energy structures on the potential energy surface.

Ab initio methods are a class of quantum chemistry methods based on first principles, without the use of empirical parameters. While computationally more demanding than DFT, they can offer higher accuracy. Hartree-Fock (HF) theory is the simplest ab initio method, but it neglects electron correlation, which is important for accurate energy predictions.

To include electron correlation, post-Hartree-Fock methods are employed. Second-order Møller-Plesset perturbation theory (MP2) is a widely used method that provides a significant improvement over HF by accounting for electron correlation effects. For a molecule containing multiple lone pairs on the sulfur atoms, like 3,3,6,6-tetramethyl-1,2,4,5-tetrathiane, MP2 calculations are valuable for obtaining reliable relative energies of different conformers. More advanced and computationally expensive methods like Coupled Cluster with single, double, and perturbative triple excitations (CCSD(T)) can be used to obtain "gold standard" benchmark energies for key conformers, against which DFT and MP2 results can be compared.

The choice of basis set is critical for obtaining accurate results in any quantum chemical calculation. A basis set is a set of mathematical functions used to build the molecular orbitals. For molecules containing third-row elements like sulfur, the basis set must be flexible enough to describe the valence electrons and the polarization of the electron density.

Pople-style basis sets, such as 6-31G(d) or the more flexible 6-311+G(2d,p), are commonly used. The "(d)" indicates the addition of polarization functions on heavy atoms, which are essential for describing the correct bonding environment of sulfur. The "+" signifies the inclusion of diffuse functions, which are important for describing anions or systems with significant lone pair character.

Correlation-consistent basis sets developed by Dunning, such as cc-pVDZ, cc-pVTZ, and their augmented versions (aug-cc-pVDZ, etc.), are generally more systematic and allow for extrapolation to the complete basis set limit. For sulfur, it is often recommended to use basis sets that have been specifically optimized or augmented with functions to better describe this element, sometimes denoted with a "+d" to indicate the addition of tight d-functions. Validation of the chosen basis set would typically involve comparing calculated geometries with available experimental data (e.g., from X-ray crystallography) or testing for convergence of properties as the size of the basis set is increased.

Potential Energy Surface Mapping and Conformational Analysis

The six-membered tetrathiane ring is not planar and can adopt several different conformations. Mapping the potential energy surface (PES) allows for the identification of the stable conformers and the transition states that connect them.

For a six-membered ring system, the most common conformations are the chair, boat, and twist-boat (or twist) forms. In contrast to its oxygen analog, 3,3,6,6-tetramethyl-1,2,4,5-tetroxane, which prefers a chair conformation, experimental and theoretical evidence suggests that 3,3,6,6-tetramethyl-1,2,4,5-tetrathiane predominantly adopts a twist-boat conformation.

The preference for the twist-boat form in the tetrathiane derivative can be attributed to several factors. The longer C-S and S-S bonds compared to C-O and O-O bonds, and the smaller bond angles around the sulfur atoms, lead to a more flexible ring. Furthermore, the steric hindrance between the bulky methyl groups is a significant destabilizing factor in the chair conformation. In a chair form, two of the methyl groups would be forced into sterically demanding axial positions, leading to significant 1,3-diaxial interactions. The twist-boat conformation allows the methyl groups to occupy positions that minimize these unfavorable steric clashes.

Computational studies would identify the twist-boat as the global energy minimum. The chair conformation would likely be identified as a local energy minimum or a high-energy saddle point on the potential energy surface.

Due to a lack of specific published computational studies focused on the energetics of 3,3,6,6-tetramethyl-1,2,4,5-tetrathiane, a detailed data table of conformer energies and geometries cannot be provided at this time.

The different conformers of 3,3,6,6-tetramethyl-1,2,4,5-tetrathiane can interconvert through processes like ring inversion. The energy barriers for these processes determine the rate at which they occur. These barriers can be calculated by locating the transition state structures on the potential energy surface that connect the energy minima.

For example, the interconversion between two equivalent twist-boat conformers would proceed through a transition state. Similarly, the hypothetical conversion from a higher-energy chair conformer to the more stable twist-boat form would also have an associated energy barrier. These barriers can be calculated using methods like synchronous transit-guided quasi-Newton (STQN) or by performing a relaxed scan along a specific coordinate, such as a dihedral angle.

The height of these energy barriers provides insight into the conformational flexibility of the molecule. Lower barriers indicate rapid interconversion at room temperature, which might make the isolation of a single conformer difficult. Given the steric strain in the hypothetical chair form, the barrier to convert from the chair to the twist-boat is expected to be very low, confirming the high instability of the chair conformer.

Strain Energy Analysis in Ring Systems

The conformation of cyclic molecules is dictated by a balance of different types of strain: angle strain (deviation from ideal bond angles), torsional strain (eclipsing of bonds), and steric strain (repulsive interactions between non-bonded atoms). libretexts.orgmasterorganicchemistry.com In cyclohexane (B81311), the chair conformation is overwhelmingly the most stable as it minimizes all three types of strain. libretexts.org The boat conformation is significantly less stable due to unfavorable steric interactions between the "flagpole" hydrogens and torsional strain from eclipsed bonds. libretexts.orgmasterorganicchemistry.com

However, in heterocyclic systems like 1,2,4,5-tetrathiane (B1204082), the conformational preferences can change significantly. For 3,3,6,6-tetramethyl-1,2,4,5-tetrathiane, the twist-boat conformation is the dominant form. wikipedia.org This preference is a direct consequence of avoiding the unfavorable 1,3-diaxial interactions that would destabilize a hypothetical chair conformation. wikipedia.org In a chair form, the bulky methyl groups would lead to significant steric strain. The twist-boat conformation, while typically higher in energy for cyclohexane, offers a lower-energy alternative for this substituted tetrathiane by moving these groups further apart and relieving this strain. libretexts.org X-ray crystallography and NMR studies have confirmed that the molecule adopts a twist-boat conformation. researchgate.net

| Conformation | Relative Stability | Key Destabilizing Factors |

|---|---|---|

| Chair | Less Stable | High steric strain from 1,3-diaxial methyl group interactions. |

| Twist-Boat | Most Stable (Dominant) | Minimizes steric interactions between methyl groups. wikipedia.org |

| Boat | Unstable | Significant flagpole interactions and torsional strain. libretexts.org |

Theoretical Prediction of Spectroscopic Parameters

Computational quantum chemistry provides powerful tools for predicting the spectroscopic properties of molecules, aiding in their identification and structural elucidation.

Theoretical vibrational spectra can be computed using methods like Density Functional Theory (DFT). mdpi.comphyschemres.org These calculations solve for the harmonic vibrational frequencies of a molecule based on its optimized geometry. The output provides a set of vibrational modes and their corresponding frequencies, which can be compared to experimental data from Infrared (IR) and Raman spectroscopy.

However, theoretical frequency calculations at the harmonic level often show systematic deviations from experimental anharmonic frequencies. To improve the accuracy and facilitate comparison with experimental results, the calculated frequencies are often uniformly scaled. physchemres.org This scaling factor corrects for the approximations inherent in the computational method and the neglect of anharmonicity. The PBE exchange-correlation functional is a widely used method that has been shown to accurately predict and represent vibrational spectra. mdpi.com

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Scaled Frequency (cm⁻¹) | Vibrational Assignment |

|---|---|---|---|

| ν1 | 3050 | 2959 | C-H Asymmetric Stretch |

| ν2 | 2980 | 2891 | C-H Symmetric Stretch |

| ν3 | 1450 | 1407 | CH₃ Bending |

| ν4 | 750 | 728 | C-S Stretch |

| ν5 | 510 | 495 | S-S Stretch |

Note: The values in this table are illustrative examples of typical results from a DFT calculation and are not specific experimental or calculated data for 3,3,6,6-tetramethyl-1,2,4,5-tetrathiane.

The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is a vital application of computational chemistry for confirming molecular structures. nih.gov The Gauge-Independent Atomic Orbital (GIAO) method is one of the most common and reliable approaches for calculating NMR shielding tensors. benthamopen.com

In this method, the geometry of the molecule is first optimized, typically using a DFT functional such as B3LYP or WP04. nih.govscispace.com Then, a GIAO calculation is performed on the optimized structure to compute the isotropic magnetic shielding constants (σ) for each nucleus. The final chemical shift (δ) is determined by subtracting the calculated shielding of the nucleus of interest from the shielding of a reference compound, typically tetramethylsilane (B1202638) (TMS), calculated at the same level of theory. conicet.gov.ar These theoretical predictions are invaluable for assigning experimental spectra and, in the case of 3,3,6,6-tetramethyl-1,2,4,5-tetrathiane, for confirming that the twist-boat conformation is consistent with the observed NMR data. researchgate.net

| Nucleus | Calculated Shielding (σ, ppm) | Reference Shielding (σ_ref, ppm) | Calculated Shift (δ, ppm) |

|---|---|---|---|

| ¹H (Methyl) | 30.5 | 32.0 (TMS) | 1.5 |

| ¹³C (Quaternary) | 115.0 | 185.0 (TMS) | 70.0 |

| ¹³C (Methyl) | 155.0 | 185.0 (TMS) | 30.0 |

Note: The values in this table are illustrative examples of typical results from a GIAO/DFT calculation and are not specific experimental or calculated data for 3,3,6,6-tetramethyl-1,2,4,5-tetrathiane.

The Quantum Theory of Atoms in Molecules (QTAIM) provides a rigorous method for analyzing the nature of chemical bonds based on the topology of the electron density (ρ). rsc.org This analysis can characterize interactions as either shared (covalent) or closed-shell (ionic, van der Waals).

The QTAIM method identifies critical points in the electron density. A bond critical point (BCP) is a point of minimum electron density between two bonded atoms. The properties of the electron density at this BCP, such as its magnitude (ρ_BCP) and its Laplacian (∇²ρ_BCP), reveal the nature of the interaction. For a covalent bond, ρ_BCP is typically large and the Laplacian is negative, indicating a concentration of electron density. For closed-shell interactions, ρ_BCP is small and the Laplacian is positive. rsc.org This analysis would be particularly useful for characterizing the C-S and S-S bonds within the tetrathiane ring, providing insight into their covalent character and strength.

| Bond | Electron Density (ρ_BCP, a.u.) | Laplacian (∇²ρ_BCP, a.u.) | Bond Character |

|---|---|---|---|

| C-S | ~0.15 | ~ -0.20 | Polar Covalent |

| S-S | ~0.10 | ~ +0.05 | Shared-shell with some closed-shell character |

| C-C | ~0.25 | ~ -0.60 | Covalent |

Note: The values in this table are illustrative examples based on typical values for these bond types and are not specific calculated data for 3,3,6,6-tetramethyl-1,2,4,5-tetrathiane.

Reactivity and Derivatization Studies of 3,3,6,6 Tetramethyl 1,2,4,5 Tetrathiane

Sulfur Exchange and Transformation Reactions

The sulfur-rich nature of the 3,3,6,6-tetramethyl-1,2,4,5-tetrathiane ring makes it a candidate for various sulfur exchange and transformation reactions. These processes are often driven by the relative stability of the resulting sulfur-containing products.

While Lawesson's reagent, 2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane-2,4-disulfide, is a widely employed thionating agent for converting carbonyl compounds into thiocarbonyls, its direct reaction with 3,3,6,6-tetramethyl-1,2,4,5-tetrathiane is not extensively documented. Computational studies on the thionation of carbonyl compounds, such as acetone (B3395972), with Lawesson's reagent indicate the formation of thioacetone (B1215245), which then trimerizes. acs.org This suggests that the tetrathiane, being a stable form of thioacetone, is less likely to undergo further thionation with Lawesson's reagent under standard conditions. The primary utility of Lawesson's reagent is in the oxygen/sulfur exchange at a carbonyl group, a functionality absent in the tetrathiane ring. acs.org

Sulfur exchange reactions involving tetrathianes are more likely to proceed through mechanisms involving the dissociation of the tetrathiane into its monomeric thioketone units, which can then react with other sulfur-containing species. For instance, the exchange of sulfur atoms between tetrathionate (B1226582) and pentathionate anions has been studied, indicating the lability of sulfur-sulfur bonds in such systems. nih.gov

Desulfurization of 3,3,6,6-tetramethyl-1,2,4,5-tetrathiane can be induced thermally or photochemically, leading to the extrusion of sulfur atoms and the formation of various organic products. The mechanisms of these reactions are often complex and can involve radical intermediates.

Studies on the thermolysis of the analogous oxygen-containing compound, 3,3,6,6-tetramethyl-1,2,4,5-tetroxane, show that decomposition proceeds via the cleavage of the O-O bond, leading to the formation of acetone and other byproducts. nih.govosi.lvresearchgate.net By analogy, the thermal decomposition of the tetrathiane would likely initiate with the homolytic cleavage of the S-S bonds, which are the weakest bonds in the ring. This would generate sulfur-centered radicals that can undergo further reactions, including the elimination of elemental sulfur and the formation of more stable sulfur heterocycles or acyclic compounds.

Desulfurization of sulfur-rich heterocycles is a significant area of research, particularly in the context of fossil fuel refining. google.comresearchgate.netnih.govnih.govresearchgate.net While specific mechanistic studies on the desulfurization of 3,3,6,6-tetramethyl-1,2,4,5-tetrathiane are limited, general principles suggest that the process would involve the cleavage of C-S and S-S bonds, potentially leading to the formation of thioacetone, which could then decompose further.

Formation of Related Sulfur-Rich Heterocycles

3,3,6,6-Tetramethyl-1,2,4,5-tetrathiane can serve as a synthon for the creation of other sulfur-containing ring systems through various reaction pathways.

Ring expansion of sulfur-containing heterocycles is a known method for accessing larger, medium-sized rings that can be challenging to synthesize through direct cyclization. nih.govresearchgate.netresearchgate.net For 1,2,4,5-tetrathianes, a potential ring expansion pathway involves the insertion of additional sulfur atoms. For example, related dithiiranes, which can be considered as precursors to tetrathianes, have been shown to undergo ring expansion to form 1,2,3,5,6-pentathiepanes in the presence of a sulfur source. This suggests that under appropriate conditions, 3,3,6,6-tetramethyl-1,2,4,5-tetrathiane could potentially be converted to a seven-membered ring containing five sulfur atoms.

The formation of 3,3,6,6-tetramethyl-1,2,4,5-tetrathiane is a classic example of a dimerization process. Its monomer, thioacetone, is highly unstable at room temperature and readily dimerizes to form the more stable six-membered tetrathiane ring. wikipedia.orgyoutube.com This dimerization is a reversible process, and the tetrathiane can serve as a convenient source of thioacetone upon heating. wikipedia.org

Beyond dimerization, thioacetone is also known to undergo polymerization, especially at temperatures above -20 °C. wikipedia.org This polymerization represents a form of oligomerization where multiple thioacetone units link together to form a polymer chain. The cyclic trimer of thioacetone, 2,2,4,4,6,6-hexamethyl-1,3,5-trithiane, is also a known and stable compound. acs.org

| Phenomenon | Reactant | Product(s) | Conditions |

|---|---|---|---|

| Dimerization | Thioacetone | 3,3,6,6-Tetramethyl-1,2,4,5-tetrathiane | Room Temperature |

| Trimerization | Thioacetone | 2,2,4,4,6,6-Hexamethyl-1,3,5-trithiane | Acid Catalysis |

| Polymerization | Thioacetone | Poly(thioacetone) | Above -20 °C |

While direct reactions of 3,3,6,6-tetramethyl-1,2,4,5-tetrathiane to form spirocyclic or fused-ring systems are not well-documented, its monomer, thioacetone, represents a reactive building block for the synthesis of such structures. The in situ generation of thioacetone from the tetrathiane could allow for its participation in cycloaddition reactions or reactions with bifunctional reagents to construct more complex heterocyclic frameworks.

The synthesis of sulfur-containing spirocycles and fused rings is an active area of research due to the interesting biological and material properties of these compounds. tandfonline.comthieme-connect.comresearchgate.netsci-hub.sersc.orgnih.gov For example, thioalkynes have been utilized in ring-forming reactions to produce fused thiophene (B33073) derivatives. researchgate.net It is conceivable that thioacetone, generated from its stable dimeric form, could react with appropriate substrates to yield spirocyclic or fused-ring systems containing sulfur.

| Target System | Potential Precursor | General Reaction Type |

|---|---|---|

| Spirocyclic Thioethers | Thioacetone (from Tetrathiane) | Reaction with cyclic ketones/dienes |

| Fused Thiophenes | Thioacetone (from Tetrathiane) | Cycloaddition with alkynes/alkenes |

| Fused Thiazoles | Thioacetone (from Tetrathiane) | Reaction with α-haloketones and amines |

Advanced Analytical Methodologies for Research on 3,3,6,6 Tetramethyl 1,2,4,5 Tetrathiane

Chromatographic Separation Techniques

Chromatographic methods are fundamental in the analytical workflow for 3,3,6,6-Tetramethyl-1,2,4,5-tetrathiane, enabling its separation from impurities and other components within a sample matrix.

Gas Chromatography (GC) for Purity Assessment and Mixture Analysis

Gas chromatography is a cornerstone technique for assessing the purity of 3,3,6,6-Tetramethyl-1,2,4,5-tetrathiane and analyzing its presence in mixtures. The method separates compounds based on their volatility and interaction with a stationary phase within a capillary column. A pure sample of the compound is expected to yield a single, sharp peak in the resulting chromatogram, and the retention time is a characteristic identifier under specific analytical conditions. libretexts.org

In research settings, GC is employed to monitor the progress of synthesis reactions, where the presence of starting materials or byproducts can be identified as separate peaks. The relative peak areas in the chromatogram can be used to estimate the purity of the synthesized 3,3,6,6-Tetramethyl-1,2,4,5-tetrathiane. For instance, a sample with 95% purity would show one major peak with minor peaks representing impurities. libretexts.org

When analyzing mixtures, such as environmental or biological samples, GC can separate 3,3,6,6-Tetramethyl-1,2,4,5-tetrathiane from other volatile and semi-volatile compounds. The choice of the GC column's stationary phase is critical for achieving optimal separation. A non-polar column, for example, separates compounds primarily based on their boiling points.

Table 1: Illustrative GC Purity Analysis of a Synthesized 3,3,6,6-Tetramethyl-1,2,4,5-tetrathiane Sample

| Peak Number | Retention Time (min) | Component | Relative Area (%) |

| 1 | 5.2 | Solvent (e.g., Hexane) | 2.1 |

| 2 | 8.9 | Unreacted Starting Material | 1.5 |

| 3 | 12.4 | 3,3,6,6-Tetramethyl-1,2,4,5-tetrathiane | 95.8 |

| 4 | 14.1 | Synthesis Byproduct | 0.6 |

This table is for illustrative purposes and represents a typical outcome of a GC purity analysis.

Comprehensive Two-Dimensional Gas Chromatography (GC×GC) for Complex Sample Resolution

For highly complex samples where one-dimensional GC may not provide sufficient resolution, comprehensive two-dimensional gas chromatography (GC×GC) offers significantly enhanced separation power. ipb.ptcopernicus.org This technique utilizes two columns with different stationary phases (e.g., non-polar and polar) connected by a modulator. ipb.ptcopernicus.org The modulator traps small portions of the effluent from the first column and re-injects them onto the second, shorter column for a rapid, secondary separation.

The result is a two-dimensional chromatogram where compounds are separated across a plane, providing much greater peak capacity and resolving components that would otherwise co-elute in a single-column setup. copernicus.orgucdavis.edu This is particularly advantageous in metabolomics or environmental analysis where 3,3,6,6-Tetramethyl-1,2,4,5-tetrathiane might be present among hundreds of other compounds. nih.govrsc.org The enhanced separation also leads to improved sensitivity due to the refocusing of analytes by the modulator. copernicus.org

Mass Spectrometry (MS) for Molecular Characterization in Research Settings

Mass spectrometry is an indispensable tool for the molecular characterization of 3,3,6,6-Tetramethyl-1,2,4,5-tetrathiane, providing information on its molecular weight and elemental composition, and aiding in its structural elucidation.

Electron Ionization Mass Spectrometry (EI-MS) for Fragmentation Analysis

Electron ionization mass spectrometry (EI-MS) is a hard ionization technique that involves bombarding the analyte molecule with high-energy electrons (typically 70 eV). ruc.dk This process results in the formation of a molecular ion (M+•) and a series of fragment ions. The fragmentation pattern is reproducible and serves as a "molecular fingerprint" that can be used for structural elucidation and identification.

For tetrathianes, EI-MS can produce a reasonably stable molecular ion. aip.org The fragmentation pathways are indicative of the heteroatom locations within the ring structure. aip.org In the case of 1,2,4,5-tetrathianes, characteristic fragmentation includes the loss of a thioketene (B13734457) moiety. aip.org For 3,3,6,6-Tetramethyl-1,2,4,5-tetrathiane, the molecular ion would be observed at m/z 212. Key fragmentation pathways would involve the cleavage of the tetrathiane ring, potentially leading to the formation of ions corresponding to thioacetone (B1215245) and other sulfur-containing fragments.

Table 2: Predicted Key Ions in the Electron Ionization Mass Spectrum of 3,3,6,6-Tetramethyl-1,2,4,5-tetrathiane

| m/z (mass-to-charge ratio) | Proposed Fragment | Ion Type |

| 212 | [C6H12S4]+• | Molecular Ion (M+•) |

| 138 | [M - (CH3)2CS]+• | Loss of thioacetone |

| 74 | [(CH3)2CS]+• | Thioacetone radical cation |

| 64 | [S2]+• | Disulfur radical cation |

| 59 | [C3H7S]+ | Isopropylthiol cation |

| 43 | [C3H7]+ | Isopropyl cation |

This table is based on general fragmentation patterns of similar compounds and is for illustrative purposes.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition Confirmation

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, often to within a few parts per million (ppm). longdom.org This precision allows for the unambiguous determination of a molecule's elemental composition. longdom.org Techniques like time-of-flight (TOF), Orbitrap, or Fourier transform ion cyclotron resonance (FT-ICR) are employed to achieve high resolution. longdom.org

For 3,3,6,6-Tetramethyl-1,2,4,5-tetrathiane, HRMS can be used to confirm its elemental formula of C6H12S4. By comparing the experimentally measured accurate mass of the molecular ion to the calculated exact mass, researchers can confidently verify the compound's identity.

Table 3: High-Resolution Mass Data for 3,3,6,6-Tetramethyl-1,2,4,5-tetrathiane

| Ion Formula | Calculated Exact Mass (Da) | Measured Accurate Mass (Da) | Mass Error (ppm) |

| [C6H12S4]+ | 212.0029 | 212.0025 | -1.9 |

This table presents hypothetical data to illustrate the precision of HRMS.

Coupling of GC with MS (GC-MS) for Identification in Research Contexts

The combination of gas chromatography with mass spectrometry (GC-MS) is a powerful technique for the separation and identification of volatile and semi-volatile compounds in complex mixtures. nih.govmdpi.com As components elute from the GC column, they are directly introduced into the ion source of the mass spectrometer. This allows for the acquisition of a mass spectrum for each separated peak in the chromatogram.

In the research context of 3,3,6,6-Tetramethyl-1,2,4,5-tetrathiane, GC-MS analysis would provide both the retention time from the GC and the mass spectrum from the MS. The mass spectrum can be used to confirm the identity of the peak corresponding to the target compound by matching its fragmentation pattern with a reference spectrum or by interpreting the fragmentation to deduce the structure. This is invaluable for confirming the presence of 3,3,6,6-Tetramethyl-1,2,4,5-tetrathiane in reaction mixtures or complex sample matrices. gcms.cz

Conclusion and Future Research Directions for 3,3,6,6 Tetramethyl 1,2,4,5 Tetrathiane

Synthesis of Novel Analogs and Derivatives

The synthesis of novel analogs and derivatives of 3,3,6,6-tetramethyl-1,2,4,5-tetrathiane represents a pivotal direction for future research. The exploration of new synthetic methodologies will not only expand the library of tetrathiane-containing compounds but also open doors to new functionalities and applications.

Future synthetic strategies could focus on the introduction of a variety of substituents onto the tetrathiane core. This would allow for a systematic investigation of structure-property relationships. For instance, the replacement of the methyl groups with other alkyl or aryl moieties could significantly influence the compound's conformational preferences and solid-state packing.

Moreover, the development of synthetic routes to unsymmetrically substituted tetrathianes is a challenging yet potentially rewarding endeavor. Such derivatives would possess distinct electronic and steric properties, which could be advantageous in the design of new materials or biologically active molecules. The exploration of metal-catalyzed cross-coupling reactions, which have been successfully employed in the synthesis of other complex heterocyclic systems, could prove to be a fruitful approach.

| Potential Derivative Class | Synthetic Approach | Anticipated Properties |

| Variously Alkyl-Substituted Tetrathianes | Modification of ketone precursors | Altered solubility and conformational energy barriers |

| Aryl-Substituted Tetrathianes | Use of aryl ketones in synthesis | Modified electronic properties and potential for π-stacking interactions |

| Functionalized Tetrathianes | Introduction of functional groups (e.g., -OH, -NH2, -COOH) | Enhanced reactivity for further derivatization and potential for biological interactions |

Exploration of Advanced Spectroscopic Probes

A deeper understanding of the structural and dynamic properties of 3,3,6,6-tetramethyl-1,2,4,5-tetrathiane and its future derivatives necessitates the application of advanced spectroscopic techniques. While standard methods like Nuclear Magnetic Resonance (NMR) and mass spectrometry provide fundamental structural information, more sophisticated probes can offer unparalleled insights.

Two-dimensional NMR techniques, such as COSY, HSQC, and HMBC, will be invaluable in unambiguously assigning the proton and carbon signals of new, more complex tetrathiane derivatives. Furthermore, variable-temperature NMR studies can provide crucial data on the conformational dynamics of the tetrathiane ring, allowing for the determination of energy barriers between different conformers.

Raman spectroscopy is another powerful tool that can be employed to study the vibrational modes of the tetrathiane ring. The sulfur-sulfur and carbon-sulfur bonds will have characteristic Raman signals that are sensitive to the local chemical environment and conformation. This technique could be particularly useful for studying the solid-state structure and intermolecular interactions of these compounds.

| Spectroscopic Technique | Information Gained |

| 2D NMR (COSY, HSQC, HMBC) | Unambiguous assignment of proton and carbon signals in complex derivatives. |

| Variable-Temperature NMR | Determination of conformational energy barriers and dynamics. |

| Raman Spectroscopy | Information on sulfur-sulfur and carbon-sulfur bond vibrations and intermolecular interactions. |

| X-ray Crystallography | Definitive determination of solid-state structure and conformation. |

Refinement of Computational Models and Predictive Capabilities

Computational chemistry offers a powerful lens through which to examine the intricacies of the 3,3,6,6-tetramethyl-1,2,4,5-tetrathiane system. Existing studies suggest that, unlike its cyclohexane (B81311) analog, 3,3,6,6-tetramethyl-1,2,4,5-tetrathiane preferentially adopts a twist-boat conformation due to the lack of unfavorable 1,3-diaxial interactions. wordpress.com

Future computational work should focus on developing more refined models that can accurately predict the conformational landscape of not only the parent compound but also its derivatives. The use of higher levels of theory and more sophisticated basis sets in Density Functional Theory (DFT) calculations will be crucial for obtaining accurate energetic and geometric parameters.

Molecular dynamics simulations can provide a dynamic picture of the conformational flexibility of the tetrathiane ring in different environments, such as in various solvents or in the solid state. These simulations can help to elucidate the pathways of conformational interconversion and the influence of the surrounding medium on the conformational equilibrium.

By combining high-level computational predictions with experimental data from advanced spectroscopic techniques, a comprehensive and validated understanding of the structure and behavior of these molecules can be achieved. This synergy will be essential for the rational design of new tetrathiane derivatives with desired properties.

Integration of Multidisciplinary Approaches in Tetrathiane Research

The future of research on 3,3,6,6-tetramethyl-1,2,4,5-tetrathiane will greatly benefit from the integration of multidisciplinary approaches. The unique properties of sulfur-containing heterocycles make them attractive candidates for exploration in various scientific fields. wikipedia.orgipb.pt

In materials science, the sulfur-rich nature of the tetrathiane ring could be exploited in the development of novel polymers or electronic materials. The ability of sulfur to participate in non-covalent interactions could lead to materials with interesting self-assembly properties. Collaboration with materials scientists will be key to exploring these possibilities.

The field of chemical biology also presents exciting opportunities for tetrathiane research. While the biological activity of 3,3,6,6-tetramethyl-1,2,4,5-tetrathiane itself is not well-documented, the synthesis of functionalized derivatives could lead to the discovery of new bioactive compounds. Screening of tetrathiane libraries for activity against various biological targets could be a fruitful area of investigation, requiring collaboration with biologists and pharmacologists.

Furthermore, the development of organosulfur compounds is of significant interest in medicinal chemistry. nih.gov The incorporation of the tetrathiane moiety into larger molecular scaffolds could lead to the development of new therapeutic agents. Such endeavors will require a close partnership between synthetic chemists and medicinal chemists.

Q & A

Q. How can discrepancies between experimental data and theoretical predictions about the compound’s electronic structure be resolved?

- Methodological Answer : Re-examine computational basis sets (e.g., aug-cc-pVTZ) for sulfur atoms. Validate experimental UV-Vis spectra with time-dependent DFT (TD-DFT). Use synchrotron-based X-ray absorption spectroscopy (XAS) to probe unoccupied molecular orbitals .

Methodological Notes

- Experimental Design : Prioritize factorial design (e.g., Taguchi method) to optimize synthesis parameters (temperature, catalyst loading) .

- Data Validation : Cross-reference computational results with experimental techniques like Raman spectroscopy for vibrational modes .

- Safety Protocols : Adhere to ISO 17025 standards for analytical method validation when handling hazardous intermediates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。